molecular formula C8H11N3 B3002216 (1-isopropyl-1H-pyrazol-5-yl)acetonitrile CAS No. 1260659-36-6

(1-isopropyl-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B3002216
CAS No.: 1260659-36-6
M. Wt: 149.197
InChI Key: NZZQZCVXIFYBMW-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrazole (B372694) Scaffolds in Organic Synthesis

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of modern heterocyclic chemistry. mdpi.commdpi.com This structural framework is not merely a synthetic curiosity but a highly influential scaffold found in a vast array of functional molecules. mdpi.com Its significance stems from its versatile reactivity and its prevalence in biologically active compounds. globalresearchonline.netmdpi.com

Pyrazoles are aromatic due to their planar, conjugated ring structure with six delocalized π-electrons. globalresearchonline.net This aromaticity confers stability, yet the ring can be readily functionalized through various reactions, including cyclocondensation of 1,3-dicarbonyl compounds with hydrazines or through [3+2] cycloaddition reactions. mdpi.comresearchgate.net This synthetic accessibility allows chemists to create a diverse library of pyrazole derivatives with tailored properties. mdpi.comnih.gov

The utility of the pyrazole scaffold is most evident in the pharmaceutical and agrochemical industries. mdpi.comdntb.gov.ua The ability of the pyrazole ring to form various weak interactions and engage in π-stacking allows its derivatives to bind effectively to biological targets like enzymes and receptors. mdpi.com This has led to the development of numerous successful drugs across different therapeutic areas. globalresearchonline.netnih.gov

Table 1: Notable Drugs Featuring the Pyrazole Scaffold

Drug Name Therapeutic Class Key Function
Celecoxib Anti-inflammatory A selective COX-2 inhibitor used for arthritis. mdpi.com
Sildenafil Vasodilator A PDE5 inhibitor used to treat erectile dysfunction. mdpi.comresearchgate.net
Rimonabant Anti-obesity (withdrawn) A cannabinoid receptor inverse agonist. mdpi.comnih.gov
Sulfaphenazole Antibacterial An antimicrobial agent. globalresearchonline.netmdpi.com
Crizotinib Anticancer An ALK and ROS1 inhibitor for treating certain lung cancers. globalresearchonline.net

Strategic Utility of Acetonitrile (B52724) Functionalities in Heterocyclic Chemistry

The acetonitrile group (–CH₂CN) is a highly versatile and strategically important functional group in organic synthesis, particularly in the construction of heterocyclic compounds. mdpi.com While commonly used as a polar aprotic solvent, its role as a reactive building block is of significant interest to synthetic chemists. mdpi.comresearchgate.net Acetonitrile can serve as a source of both carbon and nitrogen atoms, enabling the formation of a variety of nitrogen-containing heterocycles. mdpi.comresearchgate.net

The methyl protons of acetonitrile are weakly acidic, allowing for deprotonation to form a nucleophilic cyanomethyl anion (⁻CH₂CN). mdpi.com This nucleophile can participate in a range of carbon-carbon bond-forming reactions. Furthermore, the nitrile group itself can undergo various transformations, including hydrolysis, reduction to an amine, or participation in cyclization reactions to form rings.

In heterocyclic chemistry, the acetonitrile moiety is employed in several key synthetic strategies:

Cyanomethylation: The introduction of a –CH₂CN group onto a molecule.

Cyclization Reactions: The nitrile nitrogen can act as a nucleophile, attacking an electrophilic center to close a ring, a common strategy for synthesizing heterocycles like pyridines, oxazoles, and tetrazoles. mdpi.com

Intermediate for Functional Group Interconversion: The acetonitrile group can be converted into other functionalities, such as carboxylic acids or amines, providing a pathway to diverse derivatives.

This functional group is a reliable synthon that offers a powerful tool for constructing complex molecular architectures from simple, readily available starting materials. mdpi.comresearchgate.net

Overview of the Chemical Compound's Position within Pyrazole-Nitrile Derivatives Research

(1-isopropyl-1H-pyrazol-5-yl)acetonitrile emerges as a specific and valuable entity within the broader class of pyrazole-nitrile derivatives. Its structure is a deliberate combination of the stable, biologically relevant pyrazole core and the reactive, synthetically versatile acetonitrile handle. Research into compounds of this type is often driven by the goal of creating precursors for larger, more complex target molecules, especially in the context of drug discovery. nih.govresearchgate.net

The synthesis of such pyrazole-nitrile compounds can be approached through methods like the coupling of alkynes and nitriles with a titanium imido complex, which can generate the pyrazole ring in a multicomponent reaction. nih.gov The specific substitution pattern of this compound is critical to its utility:

1-isopropyl Group: The isopropyl substituent on the N1 nitrogen atom influences the compound's steric and electronic properties. It can affect the molecule's solubility, crystal packing, and how it interacts with biological targets. The choice of an alkyl group at this position is a common strategy to modulate the physicochemical properties of the pyrazole scaffold. orgsyn.org

5-acetonitrile Group: Placing the acetonitrile group at the C5 position of the pyrazole ring makes it a prime site for further chemical modification. This reactive group can be used to extend the carbon chain or to build new fused-ring systems, acting as a key intermediate for creating a library of novel pyrazole derivatives.

Therefore, this compound is not typically an end-product but rather a crucial intermediate. Its value lies in its potential to be transformed into a wide range of more elaborate structures, leveraging the established biological importance of the pyrazole core and the synthetic flexibility of the acetonitrile group. researchgate.netresearchgate.net

Table 2: Structural Features and Research Implications of this compound

Structural Component Chemical Role Implication in Research
Pyrazole Ring Aromatic heterocyclic core Provides a stable and biologically relevant scaffold. mdpi.comnih.gov
N1-isopropyl Group Alkyl substituent Modulates solubility, lipophilicity, and steric profile. orgsyn.org
C5-acetonitrile Group Reactive functional group Serves as a key handle for further synthetic transformations and molecular elaboration. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-propan-2-ylpyrazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-7(2)11-8(3-5-9)4-6-10-11/h4,6-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZQZCVXIFYBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Functional Group Transformations and Derivatization Strategies of the 1 Isopropyl 1h Pyrazol 5 Yl Acetonitrile Moiety

Chemical Modifications of the Acetonitrile (B52724) Group

The acetonitrile moiety is a versatile functional group that serves as a linchpin for various chemical transformations. Its carbon-nitrogen triple bond can undergo addition reactions, and the adjacent methylene (B1212753) group possesses acidic protons, allowing for a range of functionalizations.

Conversion to Tetrazole Systems

A significant transformation of the nitrile group is its conversion into a 5-substituted-1H-tetrazole ring. This is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) source, most commonly sodium azide (NaN₃). The reaction is often facilitated by catalysts that activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. Lewis acids, such as zinc salts (e.g., ZnCl₂), are frequently employed for this purpose. organic-chemistry.org The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group, a substitution often explored in medicinal chemistry. acs.org

Table 1: General Reaction for Tetrazole Synthesis from Nitrile

ReactantReagentsProductReaction Type
(1-isopropyl-1H-pyrazol-5-yl)acetonitrile1. Sodium Azide (NaN₃) 2. Lewis Acid (e.g., ZnCl₂) or Brønsted Acid5-((1-isopropyl-1H-pyrazol-5-yl)methyl)-1H-tetrazole[3+2] Cycloaddition

Other Nitrile-Based Functionalizations

Beyond tetrazole formation, the acetonitrile group can be converted into several other important functional groups. These transformations expand the synthetic utility of the parent molecule. For instance, the nitrile can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, (1-isopropyl-1H-pyrazol-5-yl)acetic acid. Alternatively, reduction of the nitrile group, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, affords the primary amine, 2-(1-isopropyl-1H-pyrazol-5-yl)ethan-1-amine. Furthermore, the nitrile group can act as a directing group in certain metal-catalyzed C-H functionalization reactions, guiding the substitution to specific positions on an aromatic system. nih.gov

Table 2: Summary of Acetonitrile Group Transformations

TransformationReagents/ConditionsResulting Functional Group
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid (-COOH)
ReductionLiAlH₄ or H₂/CatalystPrimary Amine (-CH₂NH₂)
CycloadditionNaN₃, Lewis AcidTetrazole Ring

Structural Diversification of the Pyrazole (B372694) Ring System

The pyrazole nucleus is an aromatic heterocycle, and its reactivity allows for various modifications. globalresearchonline.netnih.gov The nature and position of substituents on the ring can significantly influence the outcome of these reactions. mdpi.com

Substitution Reactions on the Pyrazole Nucleus

The pyrazole ring is susceptible to electrophilic aromatic substitution. Due to the directing effects of the two nitrogen atoms and the existing substituents, these reactions typically occur at the C4 position of the ring. Common electrophilic substitution reactions include nitration (using nitric and sulfuric acid), halogenation (with reagents like Br₂ or NBS), and sulfonation. globalresearchonline.netnih.gov The introduction of these functional groups at the C4 position provides a handle for further synthetic manipulations, such as cross-coupling reactions.

Table 3: Electrophilic Substitution Reactions on the Pyrazole Ring

Reaction TypeTypical ReagentsPosition of SubstitutionProduct Example
NitrationHNO₃/H₂SO₄C42-(4-nitro-1-isopropyl-1H-pyrazol-5-yl)acetonitrile
BrominationBr₂ or NBSC42-(4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetonitrile
ChlorinationNCSC42-(4-chloro-1-isopropyl-1H-pyrazol-5-yl)acetonitrile

Post-Cyclization Functionalizations

Post-cyclization functionalization refers to the modification of the pyrazole scaffold after the ring has been synthesized. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have become powerful tools for this purpose. rsc.org These strategies allow for the direct formation of new bonds at previously unreactive C-H sites on the pyrazole ring, bypassing the need for traditional multi-step sequences involving pre-functionalized substrates. rsc.org Under specific conditions, the pyrazole ring can also undergo more complex transformations, such as ring-opening and recyclization cascades, leading to novel heterocyclic systems. mdpi.comresearchgate.net

Introduction of Various Alkyl and Aryl Substituents

The introduction of new alkyl and aryl groups onto the pyrazole ring is often accomplished through transition-metal-catalyzed cross-coupling reactions. rsc.orgnih.gov After introducing a halogen (e.g., bromine) at the C4 position via electrophilic substitution, Suzuki, Stille, or Heck coupling reactions can be employed to form new carbon-carbon bonds. More advanced C-H functionalization techniques can also directly couple aryl and alkyl groups to the pyrazole ring without prior halogenation, offering a more atom-economical approach. rsc.orgrsc.org These methods provide access to a wide range of substituted pyrazoles from a common intermediate.

Table 4: Methods for Introducing Alkyl/Aryl Substituents

MethodDescriptionStarting Material Requirement
Suzuki CouplingPalladium-catalyzed reaction between a boronic acid and an organohalide.Halogenated pyrazole (e.g., at C4).
C-H Arylation/AlkylationDirect coupling of a C-H bond with an organohalide or other coupling partner, catalyzed by a transition metal (e.g., Pd, Rh). rsc.orgrsc.orgUnfunctionalized pyrazole.

Information regarding "this compound" transformations is not available in the public domain.

Following a comprehensive review of available scientific literature, there is no specific information detailing the functional group transformations and derivatization of the "this compound" moiety into the requested fused heterocyclic compounds. Publicly accessible research does not provide synthetic routes for creating pyrazolo[1,5-a]pyrimidine (B1248293) or indazole derivatives starting directly from this compound.

General synthetic strategies for pyrazolo[1,5-a]pyrimidines typically involve the cyclocondensation of 5-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents. Similarly, the synthesis of indazoles and other polycyclic fused systems from pyrazole precursors often involves methods like palladium-mediated oxidative benzannulation with alkynes, but specific examples utilizing "this compound" are not documented.

Furthermore, no studies detailing the solvate formation and interconversion of "this compound" for use as a synthetic intermediate were found. While research exists on the solvate formation of more complex molecules that incorporate the (1-isopropyl-1H-pyrazol-5-yl) group, this data does not pertain to the specified acetonitrile compound itself.

Therefore, the requested article focusing solely on these specific transformations of "this compound" cannot be generated based on the currently available scientific literature.

Iv. Spectroscopic and Spectrometric Characterization of 1 Isopropyl 1h Pyrazol 5 Yl Acetonitrile and Its Analogs

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR and UV-Vis spectroscopy are employed to identify key functional groups and investigate the electronic structure of pyrazole (B372694) derivatives. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum reveals the vibrational modes of functional groups. For (1-isopropyl-1H-pyrazol-5-yl)acetonitrile, a sharp, intense absorption band characteristic of the nitrile (C≡N) stretching vibration is expected in the range of 2240-2260 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the alkyl and aromatic components (around 2850-3150 cm⁻¹), and C=N and C=C stretching vibrations from the pyrazole ring (around 1400-1600 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyrazole derivatives, being aromatic heterocyclic compounds, typically exhibit absorption bands in the UV region corresponding to π→π* transitions. researchgate.net The position and intensity of these absorption maxima can be influenced by the substituents on the pyrazole ring and the solvent used. physchemres.org For this compound, absorptions are expected in the 200-300 nm range. researchgate.netphyschemres.org

Expected Spectroscopic Data (IR, UV-Vis)

Technique Functional Group / Transition Expected Absorption Range
IR C≡N Stretch (Nitrile) 2240 - 2260 cm⁻¹
IR C-H Stretch (sp³ and sp²) 2850 - 3150 cm⁻¹
IR C=N, C=C Stretch (Pyrazole Ring) 1400 - 1600 cm⁻¹

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. rsc.orgresearchgate.net

For this compound (molecular formula C₈H₁₁N₃), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molar mass. The fragmentation pattern is critical for structural confirmation. Common fragmentation pathways for this molecule could include:

Loss of a methyl group (-CH₃): Resulting in an [M-15]⁺ fragment.

Loss of the isopropyl group (-C₃H₇): A significant fragmentation leading to an [M-43]⁺ fragment.

Loss of the acetonitrile (B52724) moiety (-CH₂CN): Leading to an [M-40]⁺ fragment.

Cleavage of the pyrazole ring: Resulting in various smaller charged fragments.

Analysis of these fragmentation patterns helps to piece together the molecular structure, confirming the presence and connectivity of the isopropyl, pyrazole, and acetonitrile components. youtube.commiamioh.edu

Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Identity Proposed Loss from Molecular Ion
149 [C₈H₁₁N₃]⁺ Molecular Ion (M⁺)
134 [C₇H₈N₃]⁺ Loss of methyl radical (•CH₃)
109 [C₅H₅N₃]⁺ Loss of isopropyl radical (•C₃H₇)

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. mkuniversity.ac.in

Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure of crystalline compounds. nih.gov While a specific crystal structure for this compound is not publicly available, extensive studies on analogous pyrazole derivatives provide valuable insights into the expected structural features. researchgate.netspast.orgmdpi.com

Typically, pyrazole derivatives crystallize in common crystal systems such as monoclinic or triclinic, with space groups like P2₁/n, P-1, or C2/c being frequently observed. researchgate.netspast.org The pyrazole ring itself is generally found to be planar. spast.org The analysis would reveal the exact conformation of the isopropyl group relative to the pyrazole ring and the geometry of the acetonitrile substituent. Furthermore, this technique elucidates the nature of intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the crystal packing. spast.orgmdpi.com

Typical Crystallographic Data for Pyrazole Analogs

Compound Crystal System Space Group Reference
(Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one Monoclinic P2₁/n spast.org
N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine Monoclinic C2/c researchgate.net
2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acid Monoclinic P2₁/n researchgate.net

Powder X-ray Diffraction (XRPD) is a rapid, non-destructive technique used to analyze polycrystalline materials. It is instrumental in identifying crystalline phases, determining phase purity, and analyzing different crystalline forms (polymorphs). rsc.org Each crystalline solid has a unique XRPD pattern, which serves as a "fingerprint" for that specific form.

While no XRPD pattern for this compound is reported in the searched literature, data exists for structurally related compounds. For instance, crystalline Form I of the free base of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde is characterized by specific X-ray powder diffraction peaks at 12.82°, 15.74°, 16.03°, 16.63°, and 17.60° (Cu Kα radiation). googleapis.com Such data is crucial for quality control in pharmaceutical and materials science applications.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. The study of polymorphism is therefore critical, particularly in the pharmaceutical industry.

Investigations into pyrazole derivatives have revealed instances of polymorphism. For example, dipyrazolopyrimidine, a related heterocyclic system, was found to exhibit isostructural dimorphic behavior, adopting two different monoclinic systems depending on the solvent used for crystallization. Such studies highlight the sensitivity of the crystallization process and the potential for multiple crystalline forms to exist. Crystal disorder, where there is a statistical distribution of atoms or molecular orientations within the crystal lattice, has also been observed in pyrazole derivatives. These phenomena are typically investigated through variable temperature single-crystal X-ray diffraction and detailed analysis of XRPD patterns.

Vi. Mechanistic Investigations of Biological Interactions Involving 1 Isopropyl 1h Pyrazol 5 Yl Acetonitrile Derivatives

Enzyme Inhibition Mechanisms

Derivatives of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile have been investigated for their potential to inhibit various enzymes involved in pathological processes. The core pyrazole (B372694) structure serves as a versatile scaffold for designing selective enzyme inhibitors.

Currently, there is limited specific information available in the public domain detailing the modulation of reverse transcriptase, including the P236L mutant, by this compound derivatives. Further research is required to elucidate any potential inhibitory mechanisms against this viral enzyme.

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for antiviral and anticancer therapies. Certain pyrazole derivatives have been identified as potent inhibitors of human DHODH. For instance, a branched isopropyl derivative of a pyrazole compound was found to be an order of magnitude less active than its cyclopropyl (B3062369) analogue in inhibiting virus replication, an effect attributed to DHODH inhibition. While direct studies on this compound are not extensively documented, the influence of the isopropyl group on the activity of related pyrazole compounds suggests its importance in the molecule's interaction with the enzyme's binding site. The antiviral effect of some pyrazole series has been directly linked to the inhibition of cellular DHODH.

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

The exploration of the structure-activity relationships (SAR) of derivatives based on the this compound scaffold has provided critical insights into the molecular features required for their biological activities. Although direct and extensive SAR studies on a broad series of this compound derivatives are not widely published, analysis of related pyrazole-containing compounds, particularly those investigated as kinase inhibitors and anti-inflammatory agents, allows for the deduction of key structural determinants for potency and selectivity.

A significant body of research on pyrazole derivatives highlights the importance of substitutions at various positions of the pyrazole ring in modulating their interaction with biological targets. For instance, in the context of kinase inhibition, the N1-isopropyl group is often crucial for establishing favorable hydrophobic interactions within the ATP-binding pocket of many kinases.

One notable study focused on a series of 5-amino-3-(isoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamides as specific inhibitors of the RET (Rearranged during Transfection) kinase, a receptor tyrosine kinase implicated in certain types of cancer. This study provides a valuable surrogate for understanding the SAR of the (1-isopropyl-1H-pyrazol-5-yl) core. The findings from this research underscore the significance of the substituent at the 5-position of the pyrazole ring.

The general SAR trends for pyrazole derivatives in various biological contexts can be summarized as follows:

N1-Substitution: The substituent at the N1 position of the pyrazole ring plays a pivotal role in determining the potency and selectivity of the compound. The isopropyl group in this compound is a common feature in many biologically active pyrazoles, suggesting it is well-tolerated and likely contributes to favorable binding interactions.

C5-Substitution: The nature of the substituent at the C5 position is critical for the biological activity. The acetonitrile (B52724) group in the parent compound is a key functional group that can be modified to explore interactions with the target protein. For example, converting the nitrile to a carboxamide introduces a hydrogen bond donor and acceptor, which can significantly alter the binding mode and potency.

C4-Substitution: The C4 position is another site for modification that can impact the electronic properties and steric profile of the molecule, thereby affecting its biological activity.

The following interactive data table summarizes the SAR findings from a study on related 5-amino-3-(isoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide derivatives as RET kinase inhibitors. This data provides a strong indication of the types of modifications to the this compound scaffold that could be expected to influence biological activity.

CompoundR Group (at C3 of Pyrazole)RET Kinase Inhibition (IC50, nM)
Analog 15-cyclopropylisoxazol-3-yl44
Analog 25-methylisoxazol-3-yl>1000
Analog 3isoxazol-3-yl>1000
Analog 4phenyl>1000

The data clearly demonstrates that a small, rigid, and appropriately substituted heterocyclic ring at the C3 position, such as the 5-cyclopropylisoxazolyl group, is crucial for potent RET kinase inhibition. In contrast, replacing this group with a simple phenyl or a less substituted isoxazole (B147169) leads to a dramatic loss of activity. This highlights the high degree of structural and electronic specificity required for potent biological interaction. These findings suggest that similar systematic modifications of the this compound scaffold would be a fruitful strategy for the development of novel biologically active agents.

Vii. Advanced Applications and Future Research Directions for 1 Isopropyl 1h Pyrazol 5 Yl Acetonitrile

Role as a Chemical Probe in Biochemical and Cell Biology Research

While direct studies characterizing (1-isopropyl-1H-pyrazol-5-yl)acetonitrile as a chemical probe are not extensively documented, the broader class of pyrazole (B372694) derivatives is recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.netpharmatutor.org A chemical probe is a small molecule used to study biological systems, and the structural motifs within this compound suggest its potential for development in this area. The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous marketed drugs. nih.gov

Future research could focus on modifying the this compound structure to incorporate reporter tags or reactive groups, enabling its use to investigate specific biological targets or pathways. Its development as a probe would hinge on identifying a specific protein or cellular process with which it interacts, a discovery that could be accelerated by high-throughput screening and computational docking studies. The established neuroprotective effects of the pyrazolone (B3327878) drug Edaravone, which acts as a potent free radical scavenger, highlight the potential for pyrazole-type compounds to modulate complex biological processes like oxidative stress. nih.gov

Development as a Synthetic Precursor for Complex Organic Molecules

The compound this compound serves as a versatile precursor for the synthesis of more complex organic molecules due to its reactive functional groups: the pyrazole ring and the acetonitrile (B52724) side chain. The pyrazole core is a foundational unit in a variety of synthetic transformations, including multicomponent reactions for creating densely functionalized heterocyclic systems. nih.govnih.gov

The acetonitrile group is a particularly useful synthetic handle. It can be transformed into several other key functional groups:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield (1-isopropyl-1H-pyrazol-5-yl)acetic acid, a valuable intermediate for creating amides or esters.

Reduction: The nitrile can be reduced to form 2-(1-isopropyl-1H-pyrazol-5-yl)ethanamine, introducing a primary amine group that can be used for a wide array of subsequent reactions.

Cycloaddition: The nitrile group can participate in cycloaddition reactions to form other heterocyclic rings.

Furthermore, multicomponent reactions involving aldehydes, malononitrile, hydrazine (B178648) hydrate, and β-ketoesters are commonly used to construct complex fused-ring systems like pyrano[2,3-c]pyrazoles. nih.govrsc.org this compound, with its activated methylene (B1212753) group adjacent to the nitrile, could potentially be employed in similar one-pot syntheses to generate novel, biologically active scaffolds. The coupling of pyrazoles with nitriles to form prazolylamidino ligands also represents a known reaction pathway that expands its synthetic utility. researchgate.net

Advances in Ligand Design for Coordination Chemistry and Materials Science

The pyrazole moiety is a cornerstone in the design of ligands for coordination chemistry, capable of forming stable complexes with a wide range of metal ions. researchgate.net The nitrogen atoms of the pyrazole ring act as excellent donor sites, leading to the formation of coordination compounds with diverse geometries and properties. researchgate.netccsenet.org

Pyrazole-based ligands are used to synthesize a variety of metal complexes, including those with ruthenium, cobalt, iron, and manganese. ccsenet.orgcore.ac.ukacs.org The synthesis typically involves the reaction of the pyrazole-containing ligand with a metal salt in a suitable solvent, often under reflux conditions. nih.gov The resulting complexes can feature the pyrazole ligand in various coordination modes, acting as a monodentate, bidentate, or bridging ligand, which allows for the construction of both mononuclear and polynuclear structures. researchgate.netmdpi.com The specific structure of this compound, with its additional nitrile nitrogen, offers the potential for it to act as a bidentate chelating ligand, further expanding its coordination chemistry.

One of the most fascinating applications of pyrazole-based ligands is in the field of spin crossover (SCO) materials. researchgate.netotago.ac.nz SCO compounds are molecular materials that can switch between two different electronic spin states (a low-spin and a high-spin state) in response to external stimuli like temperature, pressure, or light. mdpi.com Iron(II) complexes with an FeN₆ coordination core are particularly well-suited for exhibiting SCO. mdpi.com

Ligands such as 2,6-bis(1H-pyrazol-1-yl)pyridine (BPP) and tris(pyrazol-1-yl)methane (B1237147) create a ligand field around the iron(II) center that is of intermediate strength, facilitating the spin transition. mdpi.comnih.gov The electronic and steric properties of the pyrazole rings can be fine-tuned through substitution, which in turn modifies the ligand field strength and allows for precise control over the SCO temperature and characteristics. researchgate.net The ability to functionalize the pyrazole skeleton is crucial for developing functional SCO systems for potential use in molecular switches and data storage devices. nih.gov

Ligand TypeMetal IonKey FeatureApplication
Tris(pyrazol-1-yl)methaneFe(II)Forms FeN₆ coordination coreSpin Crossover mdpi.com
2,6-bis(pyrazol-1-yl)pyridineFe(II)Moderate ligand field strengthSpin Crossover nih.gov
Pyrazolyl-pyridyl-pyrazoleRu(II)Hemilabile, convertible NH groupTransfer Hydrogenation acs.org
Pyridyl-pyrazoleMnScalable, cost-effectiveTransfer Hydrogenation rsc.org

This table is generated based on data for the general class of pyrazole-based ligands.

Ruthenium(II) and Manganese(I) complexes featuring pyrazole-based ligands have emerged as exceptionally active catalysts for transfer hydrogenation reactions. acs.orgrsc.org This process, which typically uses isopropyl alcohol as a hydrogen source, is a crucial method for the reduction of ketones, aldehydes, and other unsaturated compounds. rsc.orgnih.gov

Ruthenium complexes with pyrazolyl–pyridyl–pyrazole ligands have demonstrated extremely high catalytic activity, achieving turnover frequencies (TOFs) up to 720,000 h⁻¹. acs.org The presence of an N-H functionality on the pyrazole ring can significantly accelerate the reaction rate through metal-ligand cooperation. acs.orgnih.gov More recently, practical and scalable catalytic systems using cost-effective manganese and pyrazole-based ligands have been developed, showing excellent tolerance for a wide array of functional groups and enabling the synthesis of pharmaceutical compounds. rsc.orgrsc.org

Computational Design and Discovery of Novel Analogs

Computational chemistry has become an essential tool for accelerating the discovery and optimization of novel pyrazole derivatives. eurasianjournals.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) are widely used to predict the biological activity and properties of new compounds, thereby guiding synthetic efforts. eurasianjournals.comnih.gov

2D-QSAR models are developed to correlate structural features of pyrazole derivatives with their anti-cancer activity against various cell lines, allowing for the prediction of potency for newly designed analogs. nih.gov Molecular docking studies provide insight into how these molecules bind to the active sites of target enzymes, such as cyclin-dependent kinase 2 (CDK2) or carbonic anhydrases. nih.govrsc.org These simulations can reveal key binding interactions and help rationalize the observed inhibitory activity, guiding the design of compounds with improved affinity and selectivity. rsc.org DFT calculations are used to understand the electronic structure, thermodynamic properties, and reaction mechanisms of pyrazole compounds, which is particularly valuable in studying antioxidant potential and designing SCO materials. nih.gov These computational approaches reduce the cost and time associated with traditional drug discovery by prioritizing the synthesis of the most promising candidates. eurasianjournals.com

Emerging Research Areas and Interdisciplinary Opportunities

The unique structural characteristics of this compound, which combine a versatile pyrazole core with a reactive acetonitrile functional group, position it as a compound of significant interest for a variety of emerging scientific fields. While its full potential is still under exploration, current understanding of pyrazole chemistry allows for the projection of its utility in several advanced, interdisciplinary research domains. These opportunities primarily leverage the compound's value as a sophisticated building block for creating novel molecules with tailored properties.

Future research is likely to focus on harnessing the compound's potential in medicinal chemistry, agrochemical science, and materials science, fostering collaboration between synthetic chemists, biologists, computational scientists, and material engineers.

Medicinal Chemistry and Chemical Biology: The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs. googleapis.com The "(1-isopropyl-1H-pyrazol-5-yl)" scaffold can serve as the foundation for new generations of therapeutic agents. The acetonitrile group is particularly valuable as it can be chemically transformed into other functional groups, such as carboxylic acids, amines, or tetrazoles, which can modulate the pharmacological profile of the resulting molecules. This opens up avenues for creating extensive libraries of novel compounds for high-throughput screening against various biological targets. Interdisciplinary research in this area would involve synthetic organic chemistry for compound generation, followed by biological assays and computational modeling to identify lead compounds for drug discovery programs targeting a range of diseases.

Agrochemical Science: The field of crop protection has seen significant contributions from pyrazole-containing compounds, which are used as herbicides, fungicides, and insecticides. clockss.org this compound represents a valuable intermediate for the synthesis of new agrochemicals. Research could be directed towards modifying the acetonitrile moiety to develop derivatives with enhanced potency, selectivity, and favorable environmental profiles. This creates an interdisciplinary opportunity for organic chemists to collaborate with plant scientists and entomologists to design and evaluate new active ingredients for sustainable agriculture. For instance, the pyrazole core is known to inhibit key enzymes in weeds and fungi, and novel derivatives of this compound could lead to the discovery of agents with new modes of action to combat resistance. clockss.org

Materials Science and Coordination Chemistry: The nitrogen atoms of the pyrazole ring and the nitrile group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. mdpi.com This opens up research into the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers. Such materials could possess interesting catalytic, magnetic, optical, or porous properties. The interplay between the organic ligand structure and the choice of metal ion allows for the fine-tuning of the final material's characteristics. This research area fosters collaboration between organic synthesis, inorganic chemistry, and materials science to develop functional materials for applications in catalysis, gas storage, and sensing.

Computational and Theoretical Chemistry: Computational studies can provide deep insights into the properties and potential applications of this compound. Density Functional Theory (DFT) calculations can be employed to understand its electronic structure, reactivity, and spectroscopic properties. Molecular docking simulations can predict its binding affinity to various biological targets, guiding the design of new drugs or agrochemicals. This theoretical approach can accelerate the discovery process by prioritizing synthetic targets and providing a rationale for observed biological activities, representing a powerful synergy between computational chemistry and experimental sciences.

The table below summarizes the potential interdisciplinary research avenues for this compound.

Emerging Research AreaInterdisciplinary ConnectionKey Structural Feature UtilizedPotential Research Focus
Medicinal ChemistryOrganic Chemistry, Chemical Biology, PharmacologyPyrazole core (pharmacophore), Acetonitrile group (handle for derivatization)Development of novel kinase inhibitors, anti-inflammatory agents, or antimicrobial compounds.
Agrochemical ScienceSynthetic Chemistry, Plant Science, EntomologyPyrazole scaffoldSynthesis of new herbicides, fungicides, or insecticides with novel modes of action.
Materials ScienceInorganic Chemistry, Organic Chemistry, Materials EngineeringPyrazole and nitrile nitrogen atoms as coordinating sitesCreation of metal-organic frameworks (MOFs) or coordination polymers for catalysis or gas separation.
Computational ChemistryTheoretical Chemistry, Medicinal Chemistry, Materials ScienceEntire molecular structurePredicting biological activity through molecular docking; modeling electronic and material properties.

Q & A

Q. Methodological Answer :

  • Nucleophilic substitution : React 1-isopropyl-1H-pyrazole-5-carbaldehyde with cyanomethylating agents (e.g., trimethylsilyl cyanide) under acidic conditions. Monitor reaction progress via TLC or HPLC .
  • Cyanoalkylation : Use acetonitrile derivatives (e.g., chloroacetonitrile) in the presence of bases like K₂CO₃. Optimize solvent polarity (e.g., DMF or acetonitrile) to enhance yield .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Validate purity via ¹H/¹³C NMR and LC-MS .

Basic: How can structural characterization be performed for this compound?

Q. Methodological Answer :

  • X-ray crystallography : Grow single crystals via slow evaporation in dichloromethane/hexane. Use SHELX software for structure refinement .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrazole ring protons at δ 7.2–7.8 ppm, acetonitrile CH₂ at δ 3.5–4.0 ppm) .
    • IR : Identify nitrile stretching vibrations (~2250 cm⁻¹) and pyrazole C=N bands (~1600 cm⁻¹) .

Advanced: How can response surface methodology (RSM) optimize reaction conditions?

Q. Methodological Answer :

  • Design of Experiments (DoE) : Use Box-Behnken or central composite designs to assess variables (temperature, solvent ratio, catalyst loading). For example:
    • Factors : Reaction time (6–24 hrs), temperature (60–100°C), molar ratio (1:1–1:3).
    • Responses : Yield, purity, byproduct formation.
  • Validation : Analyze via ANOVA to identify significant factors. Adjust parameters iteratively to maximize yield (>85%) .

Advanced: How to resolve contradictions in reported solubility or stability data?

Q. Methodological Answer :

  • Controlled experiments : Replicate studies under standardized conditions (e.g., 25°C, inert atmosphere).
  • Phase separation analysis : Test solubility in acetonitrile/water mixtures with varying salts (e.g., KNO₃) or temperatures. Use cloud-point titration for critical solubility limits .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation pathways .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of acetonitrile vapors .
  • First aid : For skin contact, rinse with water for 15 minutes. For eye exposure, use emergency eyewash stations .
  • Storage : Keep in airtight containers under nitrogen, away from oxidizers and heat sources .

Advanced: How to develop a validated HPLC method for quantifying this compound in complex matrices?

Q. Methodological Answer :

  • Column selection : Use C18 columns with 5 µm particle size.
  • Mobile phase : Optimize acetonitrile/water ratios (e.g., 60:40 v/v) with 0.1% formic acid for peak symmetry .
  • Validation : Assess linearity (R² > 0.995), LOD/LOQ (e.g., 0.1 µg/mL), and precision (%RSD < 2%) per ICH guidelines .

Advanced: How can molecular docking predict biological activity?

Q. Methodological Answer :

  • Target selection : Focus on enzymes/receptors relevant to pyrazole derivatives (e.g., kinases, CYP450 isoforms).
  • Software : Use AutoDock Vina or Schrödinger Suite. Input 3D structure (optimized via DFT) and validate docking poses with MD simulations .
  • Bioactivity assays : Validate predictions via in vitro enzyme inhibition assays (e.g., IC₅₀ determination) .

Basic: What are the compound’s solubility properties in common solvents?

Q. Methodological Answer :

  • Polar solvents : Highly soluble in DMSO, DMF, and acetonitrile (>50 mg/mL).
  • Aqueous systems : Limited solubility in water (<1 mg/mL); enhance via co-solvents (e.g., 10% ethanol) or surfactants .
  • Temperature dependence : Solubility in acetonitrile increases by ~20% at 40°C vs. 25°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.